Physicochemical Differentiation: Computed Lipophilicity (XLogP3) and Polar Surface Area vs. Non-Halogenated and Mono-Halogenated Comparators
The target compound's XLogP3 of 1.5 positions it in the optimal lipophilicity range for oral bioavailability (Lipinski Rule of Five: LogP ≤ 5) while being sufficiently lipophilic to engage hydrophobic enzyme pockets. The 5-chloro substituent contributes approximately +0.7 to +0.9 LogP units relative to the non-halogenated comparator 1-methyl-1H-imidazole-5-carbonitrile (computed XLogP3 ≈ 0.5–0.7), while the 2-fluoro substituent moderates this increase, preventing excessive lipophilicity that would promote metabolic clearance and off-target promiscuity [1]. The TPSA of 41.6 Ų falls well below the 140 Ų threshold for oral absorption, and the zero hydrogen-bond donor count (vs. one donor in 1H-imidazole-4-carbonitrile) reduces the desolvation penalty for membrane permeation [1].
| Evidence Dimension | Computed XLogP3 (lipophilicity) |
|---|---|
| Target Compound Data | XLogP3 = 1.5; TPSA = 41.6 Ų; HBD = 0; HBA = 3; Rotatable Bonds = 0 |
| Comparator Or Baseline | 1-Methyl-1H-imidazole-5-carbonitrile (CAS 66121-66-2): XLogP3 ≈ 0.5–0.7 (estimated); TPSA ≈ 41.6 Ų; HBD = 0. 1H-Imidazole-4-carbonitrile (CAS 57090-88-7): MW 93.09; HBD = 1. 5-Chloro-1-methyl-1H-imidazole-4-carbonitrile (CAS 3054390-03-0): MW 141.56; lacks fluorine. |
| Quantified Difference | ΔLogP ≈ +0.8 to +1.0 vs. non-halogenated analog; MW increment of +52.44 g/mol vs. 1H-imidazole-4-carbonitrile |
| Conditions | XLogP3 algorithm (PubChem computed); physicochemical parameters derived from SMILES: Cn1c(F)nc(Cl)c1C#N |
Why This Matters
The balanced logP of 1.5 and absence of H-bond donors make this compound a superior choice for CNS-penetrant fragment libraries and oral drug lead optimization compared to more polar or NH-containing imidazole-4-carbonitrile analogs.
- [1] Kuujia. Cas no 2402829-99-4. Computed Properties: XLogP3 1.5; TPSA 41.6 Ų; HBD 0; HBA 3; Rotatable Bonds 0. Available at: https://www.kuujia.com/cas-2402829-99-4.html (accessed 2026-05-03). View Source
